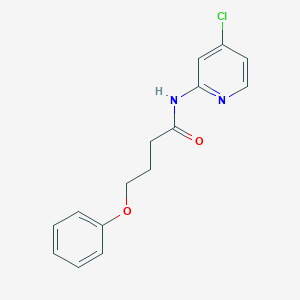![molecular formula C14H14FN3O B7629001 1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula, FMMA. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mécanisme D'action
FMMA is believed to act as a modulator of certain ion channels in the brain, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels play a role in the transmission of pain signals and the regulation of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that FMMA can reduce the activity of Nav1.7 and TRPV1 channels, which could lead to a reduction in pain transmission and neuronal activity. It has also been shown to have an effect on the release of certain neurotransmitters, including glutamate and GABA, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FMMA has several advantages for use in lab experiments, including its high potency and selectivity for certain ion channels. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on FMMA, including further studies on its mechanism of action and potential therapeutic applications in the treatment of neurological disorders. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential for drug development. Finally, the development of new synthesis methods for FMMA could lead to improvements in its yield and purity.
Méthodes De Synthèse
The synthesis of FMMA has been achieved using various methods, including the reaction of 4-fluorobenzylamine with 4-acetyl-2-methylpyridine, followed by the reaction with urea. Another method involves the reaction of 4-fluorobenzyl isocyanate with 4-acetyl-2-methylpyridine. These methods have been optimized to produce high yields of FMMA.
Applications De Recherche Scientifique
FMMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is believed to have an effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-8-13(6-7-16-10)18-14(19)17-9-11-2-4-12(15)5-3-11/h2-8H,9H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBYZBLSMJKNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)



![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)

![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7628992.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
